molecular formula C14H17ClN4O2S B2491515 1-((3-chloro-2-methylphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine CAS No. 2034432-14-7

1-((3-chloro-2-methylphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine

Cat. No.: B2491515
CAS No.: 2034432-14-7
M. Wt: 340.83
InChI Key: SJNGZIBHPJNCNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((3-chloro-2-methylphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine is a useful research compound. Its molecular formula is C14H17ClN4O2S and its molecular weight is 340.83. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Properties

Compounds structurally related to 1-((3-chloro-2-methylphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine have been noted for their antimicrobial properties. For instance, certain derivatives have shown significant antimicrobial activities against bacterial and fungal pathogens of tomato plants (Vinaya et al., 2009). Similarly, novel amalgamations of triazoles, piperidines, and thieno pyridine rings exhibited moderate to good antifungal activity, specifically against Aspergillus flavus, Aspergillus niger, and Cryptococcus neoformans (Darandale et al., 2013).

Potential in Cancer Treatment

Certain piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, structurally similar to the compound of interest, have shown promise as anticancer agents. These compounds demonstrated strong anticancer activity relative to the reference drug doxorubicin (Rehman et al., 2018).

Structural and Crystallographic Analysis

The compound [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, which shares a structural similarity, has been synthesized and its structure was confirmed through X-ray crystallography. The analysis revealed specific conformational and geometric characteristics, such as the chair conformation of the piperidine ring and a tetrahedral geometry around the sulfur atom (Girish et al., 2008).

Bioactivity in Enzyme Inhibition

A series of benzenesulfonamides, incorporating structural elements similar to this compound, were found to be potent inhibitors of various human carbonic anhydrase isozymes. This includes the tumor-associated isoforms hCA IX and XII, making them relevant in the context of cancer research (Alafeefy et al., 2015).

Properties

IUPAC Name

1-(3-chloro-2-methylphenyl)sulfonyl-4-(triazol-2-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN4O2S/c1-11-13(15)3-2-4-14(11)22(20,21)18-9-5-12(6-10-18)19-16-7-8-17-19/h2-4,7-8,12H,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJNGZIBHPJNCNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC(CC2)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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